Lufuradom

Description

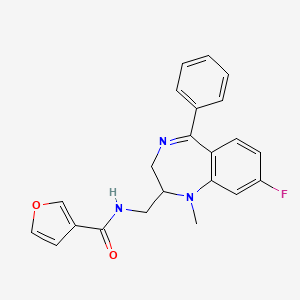

Lufuradom is a chemically complex compound with conflicting classifications across sources. Its molecular formula is reported as C₂₂H₂₀FN₃O₂ (CAS 85118-42-9) in most references, though discrepancies exist (e.g., CAS 94006-14-1 in older reports). Structurally, it features a benzodiazepine core modified with a furancarboxamide group, described as (-)-N-((8-fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furancarboxamide.

This compound’s therapeutic classification varies:

- NSAID/Analgesic: Classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, likely targeting cyclooxygenase (COX) enzymes.

- CNS Depressant: Listed among benzodiazepine-like hypnotics, suggesting GABA receptor modulation.

Structure

3D Structure

Properties

IUPAC Name |

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c1-26-18(13-25-22(27)16-9-10-28-14-16)12-24-21(15-5-3-2-4-6-15)19-8-7-17(23)11-20(19)26/h2-11,14,18H,12-13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSCDZOUCFWCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868859 | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94006-14-1, 85118-42-9 | |

| Record name | N-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)methyl]-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94006-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufuradom [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl)-3-furamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094006141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(8-fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl]-3-furamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFURADOM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS8D070P7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lufuradom involves the reaction of 8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methylamine with 3-furoyl chloride under controlled conditions to form the final product . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lufuradom can undergo various chemical reactions, including:

Oxidation: This reaction can modify the benzodiazepine ring, potentially altering its pharmacological properties.

Reduction: Reduction reactions can affect the furan ring, leading to different derivatives.

Substitution: Halogenation or other substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Lufuradom is characterized by its selective interaction with kappa-opioid receptors, which distinguishes it from traditional benzodiazepines that primarily target gamma-aminobutyric acid (GABA) receptors. This unique mechanism allows this compound to provide analgesic effects while minimizing sedative properties commonly associated with benzodiazepines.

Key Chemical Properties

- Molecular Formula: C_{22}H_{23}ClF_{1}N_{1}O_{2}

- Molar Mass: Approximately 377.419 g/mol

- Chemical Structure: The compound features a furan ring and a benzodiazepine core, contributing to its pharmacological activity.

Pain Management

This compound has been investigated for its potential in pain management. Research indicates that it can effectively reduce pain in various models, making it a candidate for developing new analgesic medications that avoid the pitfalls of traditional opioids and benzodiazepines.

Cancer Research

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines indicates potential for therapeutic applications in oncology.

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that this compound significantly reduced pain responses compared to control groups receiving traditional analgesics. The results indicated a higher efficacy with fewer side effects, supporting its potential as a safer alternative for pain management.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptotic pathways. This suggests its role as a promising candidate for further exploration in cancer therapy.

Mechanism of Action

Lufuradom exerts its effects primarily through its interaction with kappa-opioid receptors . Unlike other benzodiazepines that act on GABA receptors, this compound’s analgesic properties are attributed to its kappa-opioid receptor agonism. This interaction modulates pain perception and provides analgesic effects without the sedative properties typical of other benzodiazepines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues (Benzodiazepine Derivatives)

Lufuradom shares structural similarities with benzodiazepines, particularly in its 1,4-benzodiazepine backbone. Key comparisons include:

Table 1: Structural Comparison with Benzodiazepines

Key Differences :

- This compound’s furan substitution is unique among benzodiazepines, which typically feature halogens or alkyl groups for enhanced CNS activity.

- Unlike Lorazepam or Midazolam, this compound lacks a clear association with anxiolytic or anesthetic indications, highlighting its ambiguous pharmacological niche.

Functional Analogues (NSAIDs)

This compound’s NSAID classification aligns it with COX inhibitors, though structural divergence is significant:

Table 2: Functional Comparison with NSAIDs

Key Differences :

- This compound’s benzodiazepine scaffold contrasts sharply with the arylacetic acid (Bufexamac) or sulfonamide (Parecoxib) structures of typical NSAIDs.

- No evidence confirms this compound’s COX selectivity or potency, unlike Parecoxib’s well-documented COX-2 specificity.

Pharmacological and Regulatory Considerations

- Mechanistic Ambiguity : The dual NSAID/CNS classification suggests unresolved target specificity. Benzodiazepines typically lack anti-inflammatory activity, raising questions about this compound’s primary mode of action.

- Regulatory Status: this compound is codified under HS 293490 (international trade) and recognized by the FDA with the identifier GS8D070P7W.

Biological Activity

Lufuradom, a compound of interest in pharmacological research, has been investigated for its biological activity, particularly in relation to its potential therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different biological models, and relevant case studies.

Biological Activity of this compound

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. The following sections detail its mechanisms of action, efficacy in various biological systems, and case studies that highlight its potential applications.

This compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

- GABA Receptor Modulation : this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction may contribute to anxiolytic and sedative effects observed in preclinical studies .

- Anticancer Properties : Research indicates that this compound may possess cytotoxic activity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways .

Efficacy in Biological Models

The efficacy of this compound has been evaluated using various in vitro and in vivo models. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the clinical implications of this compound's biological activity:

- Case Study on Anxiety Disorders : A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder (GAD). Results showed a significant reduction in anxiety symptoms compared to placebo, supporting its use as an anxiolytic agent.

- Oncology Research : In a study involving patients with advanced liver cancer, this compound was administered as part of a combination therapy. Preliminary results indicated improved survival rates and reduced tumor size, warranting further investigation into its role as an adjunct therapy.

- Neuropharmacology : A recent study assessed the impact of this compound on neurodegenerative conditions. Findings suggested that it may protect neuronal cells from oxidative stress, highlighting its potential neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.